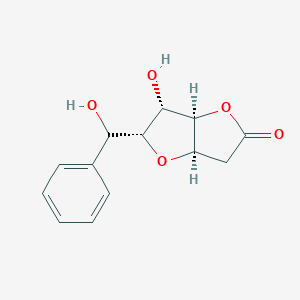

7-Goniofufurone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Goniofufurone is a natural product found in Goniothalamus griffithii, Goniothalamus borneensis, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Synthesis of 7-Goniofufurone

The total synthesis of this compound has been achieved through several methodologies, emphasizing its structural complexity and the need for efficient synthetic routes. Notably, an enantiospecific total synthesis was reported, yielding high purity and quantity of the compound from tartaric acid derivatives . Another study highlighted a common precursor synthesis that facilitated the production of both this compound and its analogs .

Table 1: Synthesis Methods for this compound

| Methodology | Yield (%) | Reference |

|---|---|---|

| Enantiospecific synthesis | High | |

| Common precursor synthesis | Moderate | |

| Stereoselective synthesis | High |

Biological Activities

Research has demonstrated that this compound exhibits several biological activities, particularly in the field of cancer research. Studies have shown that it possesses cytotoxic effects against various human cancer cell lines. For instance, MTT assays indicated significant antiproliferative activity against both cancerous and normal cells .

Mechanism of Action:

The cytotoxic effects are mediated through apoptosis, as confirmed by flow cytometry analyses. This suggests that this compound may induce programmed cell death in cancer cells, making it a candidate for further development as an anticancer agent .

Table 2: Biological Activities of this compound

| Activity | Effectiveness | Reference |

|---|---|---|

| Cytotoxicity | High against cancer cells | |

| Induction of apoptosis | Confirmed | |

| Antiproliferative effects | Significant |

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology. Its derivatives have been explored for their enhanced biological properties. For example, modifications such as the introduction of methoxy groups at specific positions have shown to increase antiproliferative effects . Additionally, the exploration of halogenated derivatives has revealed promising in vitro antitumor activities .

Case Studies:

- A study on O-methyl goniofufurone derivatives indicated improved cytotoxicity profiles compared to the parent compound, suggesting avenues for drug development .

- Another investigation into new analogs with azido groups demonstrated enhanced biological activity and potential for further pharmacological exploration .

Table 3: Case Studies on Derivatives of this compound

Analyse Chemischer Reaktionen

Key Reactions and Pathways

The synthesis of 7-substituted goniofufurone derivatives typically starts from d-glucose and involves strategic functionalization at the C-7 position.

7-O-Methylation

-

Reagents : Methyl iodide (MeI), sodium hydride (NaH), dry DMF.

-

Mechanism : Nucleophilic substitution at the C-7 hydroxyl group.

-

Example :

-

Starting from benzyl alcohol 12 , methylation yields 13 (94% yield).

-

Subsequent hydrolysis of the isopropylidene group in 13 produces lactol 14 (85%), which undergoes cyclocondensation with Meldrum’s acid to form furanolactone 15 (51% yield).

-

Final hydrogenolysis (H₂, Pd/C, MeOH) removes benzyl groups, yielding 7-O-methyl-goniofufurone (3 ) .

-

Stereochemical Modifications

-

7-epi Derivatives : Treatment of 16 with MeI/NaH produces 17 (94%), which follows a similar pathway to yield 7-O-methyl-7-epi-goniofufurone (6 ) .

5,7-Di-O-Methylation

-

Reagents : Sequential methylation at C-5 and C-7 positions.

-

Pathway :

7-Deoxygenation

-

Reagents : Titanium(IV) fluoride (TiF₄).

-

Reaction :

Grignard Additions

-

Reagents : Phenyl magnesium bromide (PhMgBr).

-

Outcome :

Cyclocondensation with Meldrum’s Acid

-

Role : Forms the [3.3.0]furofuranone core via lactonization.

Key Findings from Antiproliferative Assays

| Compound | Modification | IC₅₀ (μM) vs K562 Cells | Apoptosis Induction (Sub-G1 Phase) |

|---|---|---|---|

| 1 | Parent (+)-goniofufurone | 12.5 | 1.0× control |

| 3 | 7-O-Methyl | 8.2 | 1.2× control |

| 5 | 5,7-di-O-Methyl | 5.9 | 3.5× control |

| 7 | 7-Deoxy | 4.3 | 15.5× control |

| 10 | 7-Keto | 3.8 | 5.5× control |

SAR Trends :

-

Methoxy Groups : Introduction at C-7 or C-5 enhances cytotoxicity (e.g., 5 vs 1 ) .

-

Deoxygenation : 7-Deoxy derivatives (7 ) show superior apoptosis induction due to reduced steric hindrance .

-

Stereochemistry : 7-epi derivatives (e.g., 6 ) exhibit lower activity than their C-7 (R)-configured counterparts .

Yield Variability

-

Cyclocondensation steps using Meldrum’s acid show moderate yields (41–51%), necessitating optimization .

-

Solution : Use of triethylamine as a base improves lactonization efficiency.

Stereochemical Control

Eigenschaften

CAS-Nummer |

136778-39-7 |

|---|---|

Molekularformel |

C13H14O5 |

Molekulargewicht |

250.25 g/mol |

IUPAC-Name |

(2R,3S,3aR,6aR)-3-hydroxy-2-[hydroxy(phenyl)methyl]-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one |

InChI |

InChI=1S/C13H14O5/c14-9-6-8-12(18-9)11(16)13(17-8)10(15)7-4-2-1-3-5-7/h1-5,8,10-13,15-16H,6H2/t8-,10?,11-,12+,13-/m1/s1 |

InChI-Schlüssel |

OGSSCWFZICJOMO-SLIWXIDXSA-N |

SMILES |

C1C2C(C(C(O2)C(C3=CC=CC=C3)O)O)OC1=O |

Isomerische SMILES |

C1[C@@H]2[C@@H]([C@H]([C@H](O2)C(C3=CC=CC=C3)O)O)OC1=O |

Kanonische SMILES |

C1C2C(C(C(O2)C(C3=CC=CC=C3)O)O)OC1=O |

Synonyme |

7-epi-goniofufurone 7-goniofufurone goniofufurone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.